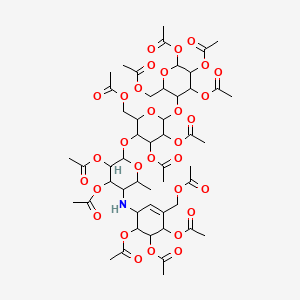

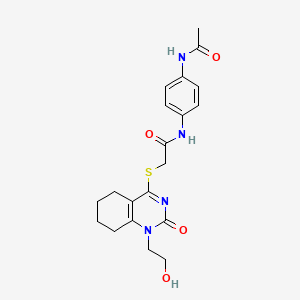

4-(2,4-dioxooxazolidin-3-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(2,4-dioxooxazolidin-3-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is commonly referred to as DIOC and has shown promising results in various fields of research.

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

The chemical compound 4-(2,4-dioxooxazolidin-3-yl)-N-(4-methoxybenzyl)piperidine-1-carboxamide and related derivatives have been extensively studied for their potential in synthesizing new heterocyclic compounds with significant biological activities. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone demonstrated analgesic and anti-inflammatory activities due to their COX-2 inhibitory properties, showcasing the potential for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, the antimicrobial and antifungal activities of thiazolidine-2,4-dione carboxamide and amino acid derivatives against a range of bacteria and fungi highlight the versatility of derivatives in combating microbial infections (Abd Alhameed et al., 2019).

Antimicrobial and Antifungal Applications

The antimicrobial efficacy of synthesized compounds, such as pyridine derivatives, underscores their potential in addressing resistant microbial strains. The variable and modest activity observed against investigated strains of bacteria and fungi indicate the scope for further optimization and development of these compounds into potent antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Furthermore, the design and synthesis of Mycobacterium tuberculosis GyrB inhibitors based on thiazole-aminopiperidine hybrid analogues demonstrate targeted efforts to combat tuberculosis, with some compounds showing promising activity in in vitro assays (Jeankumar et al., 2013).

Antiproliferative and Cytotoxicity Studies

The cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells illustrates the potential of these compounds in cancer research, providing a foundation for further investigation into their mechanism of action and therapeutic value (Hassan, Hafez, & Osman, 2014).

Mecanismo De Acción

Mode of Action

It is known that the compound contains both an oxazolidin-2-one and a β-amino acid group . These groups may interact with biological targets in a specific manner, leading to changes in cellular function.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s conformation may change in different solvents, such as water and chloroform . These changes can affect how the compound interacts with its targets and, consequently, its overall effect.

Propiedades

IUPAC Name |

4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-[(4-methoxyphenyl)methyl]piperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O5/c1-24-14-4-2-12(3-5-14)10-18-16(22)19-8-6-13(7-9-19)20-15(21)11-25-17(20)23/h2-5,13H,6-11H2,1H3,(H,18,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVEOOLZSHRIIEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)N3C(=O)COC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Benzo[d]thiazol-2-ylthio)-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2976773.png)

![1-[(6,8-Dimethyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide](/img/structure/B2976777.png)

![N-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide](/img/structure/B2976779.png)

![4-(5-amino-1,3,6-trioxo-3,3a,11b,11c-tetrahydro-6H-chromeno[4',3':4,5]thiopyrano[2,3-c]pyrrol-2(1H)-yl)benzoic acid](/img/structure/B2976780.png)

![N-[1-(1-adamantyl)-2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2976782.png)

![2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid](/img/structure/B2976788.png)

![N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-2-methoxybenzamide](/img/structure/B2976789.png)

![2,4-difluoro-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2976790.png)

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2,4-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2976793.png)